2,4-Dimethyloxane-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

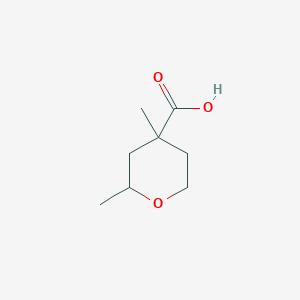

2,4-Dimethyloxane-4-carboxylic acid is an organic compound with the molecular formula C8H14O3. It is a versatile small molecule scaffold used in various research and industrial applications . The compound is characterized by its oxane ring structure with two methyl groups and a carboxylic acid functional group.

Synthetic Routes and Reaction Conditions:

Oxidation of Alcohols and Aldehydes: One common method for preparing carboxylic acids, including this compound, is the oxidation of primary alcohols or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Hydrolysis of Nitriles: Carboxylic acids can also be synthesized by hydrolyzing nitriles in the presence of aqueous acid or base.

Carboxylation of Grignard Reagents: Another method involves the reaction of Grignard reagents with carbon dioxide (CO2) to form carboxylates, which are then protonated to yield carboxylic acids.

Industrial Production Methods:

- Industrial production of this compound typically involves large-scale oxidation processes or the use of Grignard reagents, optimized for high yield and purity .

Types of Reactions:

Reduction: Reduction reactions can convert the carboxylic acid group into alcohols or other reduced forms.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Nucleophiles: Alcohols, amines, thiols.

Major Products:

Esters: Formed by reaction with alcohols.

Amides: Formed by reaction with amines.

Thioesters: Formed by reaction with thiols.

科学的研究の応用

作用機序

The mechanism of action of 2,4-Dimethyloxane-4-carboxylic acid involves its ability to participate in various chemical reactions due to the presence of the carboxylic acid group . This group can undergo nucleophilic acyl substitution, making the compound reactive towards nucleophiles such as alcohols, amines, and thiols . The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

類似化合物との比較

Acetic Acid (CH3COOH): A simple carboxylic acid with similar acidic properties but lacking the oxane ring structure.

Lactic Acid (C3H6O3): Contains a hydroxyl group in addition to the carboxylic acid group, making it more hydrophilic.

Citric Acid (C6H8O7): A tricarboxylic acid with multiple carboxyl groups, used widely in the food and beverage industry.

Uniqueness: 2,4-Dimethyloxane-4-carboxylic acid is unique due to its oxane ring structure, which imparts distinct chemical properties and reactivity compared to other carboxylic acids . This structural feature makes it a valuable scaffold in synthetic chemistry and industrial applications .

生物活性

2,4-Dimethyloxane-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial properties. This article explores its biological activity, synthesizing findings from various studies, and includes data tables and case studies to support the discussion.

Chemical Structure and Properties

This compound features a dimethyl-substituted oxane ring with a carboxylic acid functional group, which is significant for its reactivity and biological interactions. The structural characteristics contribute to its lipophilicity and potential interactions with biological membranes.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of this compound against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentrations (MICs) observed in these studies:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (S. aureus) | 64 |

| Escherichia coli (E. coli) | 128 |

| Bacillus subtilis (B. subtilis) | >256 |

| Methicillin-resistant S. aureus | >256 |

| Pseudomonas aeruginosa | >256 |

These results indicate that this compound exhibits significant antibacterial activity against S. aureus and E. coli, while showing weaker effects against other strains .

Cytotoxicity Studies

Cytotoxicity assessments were performed using mouse macrophage cell lines (RAW 264.7). The results indicated low cytotoxicity for this compound, with IC50 values comparable to standard antibiotics like ampicillin and gentamicin:

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 98.2 |

| Ampicillin | Similar |

| Gentamicin | Similar |

The low cytotoxicity suggests a favorable safety profile for potential therapeutic applications .

The antibacterial mechanism may involve the disruption of bacterial cell membranes or interference with metabolic pathways. Molecular docking studies have shown that this compound can bind effectively to key bacterial enzymes such as DNA gyrase, which is crucial for bacterial DNA replication .

Case Studies

Case Study 1: Antibacterial Efficacy Against MDR Strains

A study investigated the efficacy of this compound against multidrug-resistant strains of S. aureus. The compound demonstrated a notable reduction in bacterial load in vitro, suggesting its potential as an alternative treatment option for infections caused by resistant bacteria.

Case Study 2: In Vivo Assessment

In vivo studies using animal models further confirmed the antibacterial efficacy of this compound. Treated groups showed significant reductions in infection severity compared to control groups, indicating its therapeutic potential .

特性

IUPAC Name |

2,4-dimethyloxane-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-6-5-8(2,7(9)10)3-4-11-6/h6H,3-5H2,1-2H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXTWVDRYEJZPOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCO1)(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。